2,6-Diamino-9-(2'-deoxy-2'-fluoro-beta-d-arabinofuranosyl)purine
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Overview
Description
2,6-Diamino-9-(2’-deoxy-2’-fluoro-beta-d-arabinofuranosyl)purine is a nucleoside analog that has garnered significant interest in scientific research due to its potential applications in medicine and biology. This compound is an adenosine analogue, which means it mimics the structure of adenosine, a crucial component of DNA and RNA. Adenosine analogs are known for their roles as smooth muscle vasodilators and inhibitors of cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-9-(2’-deoxy-2’-fluoro-beta-d-arabinofuranosyl)purine typically involves the reaction of 2,6-diaminopurine with 2-deoxy-2-fluoro-beta-d-arabinofuranosyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-9-(2’-deoxy-2’-fluoro-beta-d-arabinofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the purine ring, altering its properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of modified nucleosides .
Scientific Research Applications
2,6-Diamino-9-(2’-deoxy-2’-fluoro-beta-d-arabinofuranosyl)purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is employed in studies of DNA and RNA synthesis, as it can integrate into nucleic acids and disrupt their function.
Medicine: It has potential as an anticancer agent due to its ability to inhibit DNA synthesis in malignant cells
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 2,6-Diamino-9-(2’-deoxy-2’-fluoro-beta-d-arabinofuranosyl)purine involves its incorporation into the nascent DNA chain during DNA synthesis. By integrating into the DNA, it disrupts the normal synthesis process, leading to the inhibition of DNA replication and ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making the compound a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
Compared to these similar compounds, 2,6-Diamino-9-(2’-deoxy-2’-fluoro-beta-d-arabinofuranosyl)purine stands out due to its unique structure, which includes a fluorine atom at the 2’ position of the sugar moiety. This modification enhances its stability and biological activity, making it more effective in inhibiting DNA synthesis and cancer cell proliferation .
Biological Activity
2,6-Diamino-9-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)purine, commonly referred to as dFDAP, is a purine nucleoside analogue notable for its structural similarity to adenosine. This compound features two amino groups at the 2 and 6 positions of the purine ring and a 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl moiety. The incorporation of a fluorine atom enhances its metabolic stability and biological activity, making it a subject of interest in medicinal chemistry, particularly in antiviral therapies.
- Molecular Formula : C10H13FN6O3
- Molar Mass : 284.25 g/mol
- CAS Number : 103884-97-5
dFDAP exhibits significant biological activity primarily through its interaction with enzymes involved in nucleotide metabolism. It acts as an inhibitor of nucleoside 2-deoxyribosyltransferase, forming a primary complex that subsequently isomerizes into a secondary complex. The binding affinity (Kd = 140 µM) indicates a strong interaction with the enzyme, leading to a substantial reduction in enzymatic activity over time .
Biological Activity and Antiviral Properties
Research has demonstrated that dFDAP possesses potent antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral pathogens. The compound inhibits viral replication by interfering with nucleic acid synthesis, which is critical for viral propagation. Its structural modifications compared to natural adenosine enhance its stability and efficacy .
In Vitro Studies
In vitro studies have shown that dFDAP can inhibit the growth of various cancer cell lines. For example, it has been reported to exhibit high cytotoxic activity against:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric adenocarcinoma
The cytotoxic effects are attributed to the compound's ability to disrupt DNA synthesis while sparing RNA and protein synthesis .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
9-(beta-D-arabinofuranosyl)adenine | Adenine base with arabinose sugar | Natural nucleoside involved in energy metabolism |
Clofarabine | Chlorinated derivative of adenine | Enhanced antitumor activity |
9-(beta-D-arabinofuranosyl)-hypoxanthine | Hypoxanthine base with arabinose sugar | Potential use in antiviral therapies |
2-Aminoadenine | Amino group at position 2 of adenine | Altered base pairing properties |
The uniqueness of dFDAP lies in its dual amino substitutions on the purine ring combined with the fluorinated sugar moiety, contributing to enhanced stability and biological activity compared to other analogues .
Properties
IUPAC Name |
5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHYOFBOWTAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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